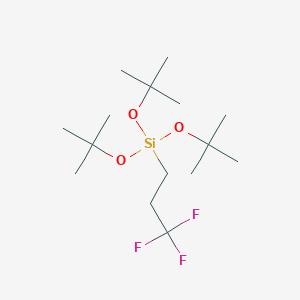
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound that features a trifluoropropyl group attached to a silicon atom, which is further bonded to three tert-butoxy groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tri-tert-butoxy(3,3,3-trifluoropropyl)silane typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with tert-butyl alcohol in the presence of a base. The reaction proceeds as follows:
Reactants: 3,3,3-trifluoropropyltrichlorosilane and tert-butyl alcohol.
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane.
Procedure: The tert-butyl alcohol is added dropwise to a solution of 3,3,3-trifluoropropyltrichlorosilane in an inert solvent such as hexane. The mixture is stirred and heated to reflux for several hours. The product is then purified by distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as fractional distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and tert-butyl alcohol.
Condensation: Forms siloxane bonds through condensation reactions with other silanes.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases to facilitate the reaction.
Substitution: Reagents like halides or alkoxides for substitution reactions.
Major Products Formed
Hydrolysis: Produces silanols and tert-butyl alcohol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the reagents used.
Scientific Research Applications
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which tri-tert-butoxy(3,3,3-trifluoropropyl)silane exerts its effects involves the formation of siloxane bonds and the release of tert-butyl alcohol. The trifluoropropyl group imparts unique properties such as hydrophobicity and chemical resistance, making it valuable in various applications. The molecular targets and pathways involved include:
Surface Modification: Alters surface properties to enhance hydrophobicity and adhesion.
Polymerization: Participates in polymerization reactions to form siloxane-based polymers.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Similar structure but with methoxy groups instead of tert-butoxy groups.
Triethoxy(3,3,3-trifluoropropyl)silane: Contains ethoxy groups instead of tert-butoxy groups.
Trichloro(3,3,3-trifluoropropyl)silane: Features chloro groups instead of tert-butoxy groups.
Uniqueness
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is unique due to the presence of tert-butoxy groups, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications requiring robust and durable materials.
Properties
CAS No. |
921605-21-2 |
|---|---|
Molecular Formula |
C15H31F3O3Si |
Molecular Weight |
344.48 g/mol |
IUPAC Name |
tris[(2-methylpropan-2-yl)oxy]-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C15H31F3O3Si/c1-12(2,3)19-22(20-13(4,5)6,21-14(7,8)9)11-10-15(16,17)18/h10-11H2,1-9H3 |
InChI Key |
JIOBRIJHDZBWDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](CCC(F)(F)F)(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


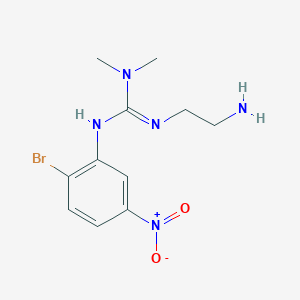
![3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid](/img/structure/B14198657.png)
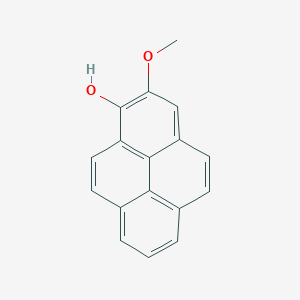
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)
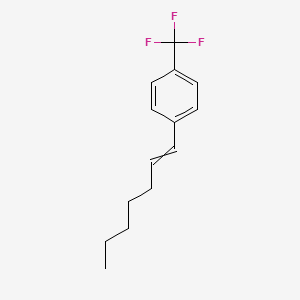
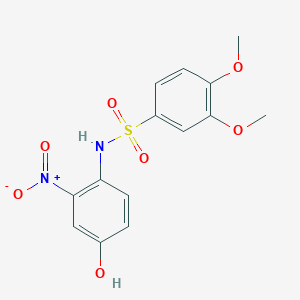
![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
![4,4'-[(Oxostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14198692.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)
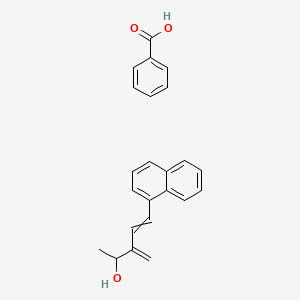
![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)
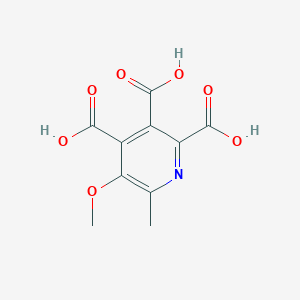

![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)
